4-Methylanisole-d4

Isotopic purity Quantitative LC-MS Method validation

4-Methylanisole-d4 (4-Methoxytoluene-2,3,5,6-d4) is a deuterium-labeled analog of 4-methylanisole, an aromatic ether naturally occurring in ylang ylang oil and used as a food flavoring agent. The compound features four deuterium atoms substituted at the 2,3,5,6 aromatic ring positions, yielding a molecular weight of 126.19 g/mol with ≥98% chemical purity and ≥98% atom D isotopic enrichment.

Molecular Formula C8H10O
Molecular Weight 126.19 g/mol
Cat. No. B1428312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylanisole-d4
Molecular FormulaC8H10O
Molecular Weight126.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC
InChIInChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
InChIKeyCHLICZRVGGXEOD-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylanisole-d4 (CAS 350818-57-4): Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


4-Methylanisole-d4 (4-Methoxytoluene-2,3,5,6-d4) is a deuterium-labeled analog of 4-methylanisole, an aromatic ether naturally occurring in ylang ylang oil and used as a food flavoring agent [1]. The compound features four deuterium atoms substituted at the 2,3,5,6 aromatic ring positions, yielding a molecular weight of 126.19 g/mol with ≥98% chemical purity and ≥98% atom D isotopic enrichment . As a stable isotope-labeled internal standard (SIL-IS), it is designed for accurate quantification of 4-methylanisole via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) by compensating for matrix effects, extraction losses, and ionization variability .

Why 4-Methylanisole-d4 Cannot Be Replaced by Unlabeled or Alternative Isotopologues Without Quantitative Validation


Deuterated internal standards within the 4-methylanisole isotopologue family (including -d3, -d4, and -d7 variants) differ in critical analytical performance parameters that preclude generic interchangeability. These parameters include isotopic enrichment specification (≥98% atom D for -d4 vs. variable reported enrichment for other isotopologues), mass difference from the unlabeled analyte (Δm = +4 Da for -d4 vs. +3 Da for -d3 vs. +7 Da for -d7), deuterium labeling position (aromatic ring for -d4 vs. methyl group for -d3), and susceptibility to deuterium-hydrogen back-exchange in protic mobile phases [1]. Furthermore, unlabeled 4-methylanisole cannot function as an internal standard due to co-elution and spectral overlap with the endogenous or residual analyte, while structurally dissimilar internal standards introduce differential matrix effects that compromise quantification accuracy [2].

4-Methylanisole-d4: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Isotopic Enrichment Specification: 4-Methylanisole-d4 Provides ≥98% Atom D for Reliable Quantification

4-Methylanisole-d4 is specified at ≥98% atom D isotopic enrichment , meeting the industry-recommended threshold of >98% for stable isotope internal standards used in quantitative LC-MS/MS [1]. This specification ensures minimal interference from unlabeled 4-methylanisole carryover in the internal standard preparation, which directly affects the lower limit of quantification (LLOQ) and calibration curve linearity. The aromatic ring deuteration pattern (2,3,5,6 positions) provides a stable isotopic label less prone to back-exchange in protic solvents compared to methyl-deuterated analogs such as 4-Methylanisole-d3, where deuterium substitution occurs on the methyl group .

Isotopic purity Quantitative LC-MS Method validation

Mass Difference and Spectral Resolution: Δm = +4 Da Provides Adequate Separation from Analyte While Avoiding Co-Elution Interference

4-Methylanisole-d4 has a molecular weight of 126.19 g/mol, representing a mass difference of +4 Da relative to the unlabeled analyte 4-methylanisole (MW 122.16 g/mol) . Industry selection guidelines for deuterated internal standards recommend a mass difference greater than +3 Da (D3 or higher) to prevent isotopic peak overlap between the internal standard and the analyte's natural M+2 or M+3 isotopologues [1]. The -d4 variant satisfies this requirement, whereas the -d3 isotopologue (MW 125.18 g/mol, Δm = +3 Da) operates at the minimum threshold and may exhibit partial isotopic overlap depending on instrument resolution settings . The -d7 variant (MW 129.21 g/mol, Δm = +7 Da) provides greater separation but may introduce chromatographic retention time shifts due to the larger deuterium isotope effect on reversed-phase LC separations .

Mass spectrometry Isotopic interference LC-MS/MS method development

Deuteration Position and Label Stability: Aromatic Ring Labeling (2,3,5,6-d4) Minimizes Deuterium-Hydrogen Exchange

4-Methylanisole-d4 incorporates deuterium atoms at the 2,3,5,6 positions of the aromatic ring, as confirmed by IUPAC nomenclature (1,2,4,5-tetradeuterio-3-methoxy-6-methylbenzene) and InChI key documentation . In contrast, 4-Methylanisole-d3 places deuterium on the methyl group (–CD3) rather than the aromatic ring . Stable isotope selection guidance indicates that deuterium labels on aromatic rings are more resistant to hydrogen-deuterium back-exchange in protic LC mobile phases (e.g., water-methanol or water-acetonitrile mixtures) compared to labels on aliphatic or exchangeable positions [1]. While 13C and 15N labels offer superior exchange stability, deuterium-labeled compounds are more synthetically accessible and cost-effective for many applications [1]. The -d4 ring-labeling strategy thus offers a practical compromise between label stability and procurement cost.

Isotope exchange LC mobile phase compatibility Method robustness

Toxicokinetic Study Context Validates Analytical Need for 4-Methylanisole-d4 as Internal Standard

A published toxicokinetic study of 4-methylanisole in juvenile and adult rats demonstrated that plasma concentrations increased more than proportionally with increasing dose and that the metabolic profile differed between low and high doses, with large inter-individual variability observed in adult animals [1]. The study analyzed 4-methylanisole and its metabolites in plasma at postnatal day 10 and in adult rats, providing a validated experimental framework requiring precise, matrix-compensated quantification [1]. While this study did not employ 4-Methylanisole-d4 directly (analytical method details not fully disclosed in abstract), the demonstrated need for accurate plasma concentration measurement in a complex biological matrix with dose-dependent non-linear pharmacokinetics establishes the analytical context in which a stable isotope-labeled internal standard such as 4-Methylanisole-d4 is essential for method reliability [2].

Toxicokinetics Metabolite quantification Regulatory toxicology

4-Methylanisole-d4: Validated Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Analysis of 4-Methylanisole in Biological Matrices

4-Methylanisole-d4 serves as an internal standard for LC-MS/MS quantification of 4-methylanisole in plasma, tissue homogenates, and other biological samples. The +4 Da mass difference provides adequate spectral separation from the unlabeled analyte while the ring-deuterated structure minimizes H-D back-exchange in reversed-phase mobile phases, ensuring consistent internal standard response across sample batches. This application is directly informed by published toxicokinetic studies of 4-methylanisole requiring plasma concentration measurement in rat models, where dose non-proportionality and high inter-individual variability demand internal standard correction for accurate quantification .

Food Flavoring and Fragrance Residue Analysis in Complex Matrices

Given 4-methylanisole's natural occurrence in ylang ylang oil and its use as a food flavoring agent , 4-Methylanisole-d4 can be employed as an internal standard for quantifying 4-methylanisole residues in food products, essential oils, and fragrance formulations. The ≥98% atom D isotopic enrichment ensures minimal unlabeled carryover, critical for achieving low detection limits in complex food matrices where matrix effects significantly compromise external calibration accuracy.

Environmental Fate and Transformation Studies of Aromatic Ethers

The aromatic ring deuteration pattern (2,3,5,6-d4) of 4-Methylanisole-d4 makes it suitable as a tracer or internal standard in environmental fate studies examining the degradation, photolysis, or microbial transformation of methoxylated aromatic compounds. The ring-deuterated label remains intact during transformations that may cleave the methoxy or methyl groups, enabling tracking of the aromatic core through degradation pathways where aliphatic-deuterated analogs (e.g., -d3) would lose their isotopic label upon side-chain cleavage.

Method Development and Validation for GC-MS Volatile Organic Compound Analysis

With a boiling point of 174°C and solubility in chloroform and ethyl acetate , 4-Methylanisole-d4 is amenable to GC-MS analysis of volatile and semi-volatile organic compounds. The compound can be used as a surrogate standard or internal standard in EPA-style volatile organic compound methods requiring deuterated analogs for quantification of aromatic ethers in air, water, or soil matrices.

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